1,2-Dioleoyl-sn-glycero-3-phosphate
Description
Historical Perspectives on Phosphatidic Acid Research
The journey to understanding phosphatidic acid (PA) and its various forms, like DOPA, has been a long and evolving one. Initial evidence for the importance of PA-related signaling can be traced back to the period between 1950 and 1955. taylorandfrancis.com Early research focused on the broader class of phospholipids (B1166683), with the "Folch" method for extraction and isolation of phospholipids being a landmark development that is still in use today. nih.gov It was through such techniques that the diversity of phospholipids and their precursors, including PA, began to be unraveled. By the early 1950s, it was established that glycerophospholipids were synthesized from glycerol (B35011), fatty acids, phosphorus, and a nitrogenous base. nih.gov The central role of PA as a precursor in the biosynthesis of other major phospholipids was a significant discovery in the field of lipid metabolism. wikipedia.org
Ubiquity and Essential Roles of 1,2-Dioleoyl-sn-glycero-3-phosphate in Cellular Biology
Phosphatidic acid, and by extension DOPA, is a ubiquitous molecule found in organisms ranging from bacteria to plants and animals. nih.gov While it constitutes a small fraction of total membrane lipids, typically 0.1–0.3 mole %, its roles are vast and critical. mdpi.comnih.gov DOPA is involved in a wide array of cellular functions, including:
Membrane Dynamics: DOPA's unique cone-shaped geometry, with a small, negatively charged headgroup relative to its two acyl chains, allows it to influence membrane curvature. ontosight.aifrontiersin.orgmdpi.com This property is crucial for processes like vesicle trafficking, membrane fusion, and fission. frontiersin.orgdu.edu
Cell Signaling: DOPA acts as a lipid second messenger, recruiting and activating a variety of proteins involved in signaling pathways. nih.govfrontiersin.org These pathways regulate fundamental cellular processes such as cell growth, proliferation, and responses to environmental stimuli. nih.govnih.gov
Enzyme Regulation: PA can directly interact with and modulate the activity of numerous enzymes, including protein kinases and phosphatases, thereby influencing downstream signaling cascades. For instance, it has been shown to trigger the activity of the protein-tyrosine phosphatase SHP-1 and inhibit protein phosphatase 1 (PP1). frontiersin.org
Relationship Between this compound Molecular Architecture and its Biological Roles
The specific molecular structure of this compound is directly linked to its diverse biological functions. The two oleoyl (B10858665) (18:1) fatty acid chains at the sn-1 and sn-2 positions provide a significant hydrophobic domain, enabling its integration into the lipid bilayer of membranes. ontosight.aicaymanchem.com The cis-double bond in the oleic acid chains introduces a kink, which increases membrane fluidity.
The small, negatively charged phosphate (B84403) headgroup is a key feature that dictates many of DOPA's unique properties. mdpi.com This high charge density in a compact space allows for specific interactions with proteins containing PA-binding domains. nih.gov Furthermore, the conical shape of the molecule, with a smaller headgroup area compared to the cross-sectional area of its acyl chains, favors the formation of negative membrane curvature, which is essential for various membrane remodeling events. mdpi.comdu.edu
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C39H73O8P | nih.gov |
| Molecular Weight | 701.0 g/mol | nih.gov |
| CAS Number | 14268-17-8 | nih.gov |
| Formal Name | 9Z-octadecenoic acid-1,1′-[(1R)-1-[(phosphonooxy)methyl]-1,2-ethanediyl] ester, monosodium salt | caymanchem.com |
Role as a Central Precursor in Glycerophospholipid Metabolism
This compound holds a pivotal position in the de novo synthesis of nearly all other glycerophospholipids in the cell. wikipedia.orgfrontiersin.org It is synthesized through the sequential acylation of glycerol-3-phosphate. portlandpress.com Once formed, DOPA stands at a metabolic crossroads and can be channeled into two major pathways:
Diacylglycerol (DAG) Production: DOPA can be dephosphorylated by lipid phosphate phosphohydrolases (LPPs) to yield diacylglycerol (DAG). wikipedia.org DAG is the immediate precursor for the synthesis of major membrane phospholipids such as phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylserine (B164497) (PS). wikipedia.orgcreative-proteomics.com
CDP-Diacylglycerol (CDP-DAG) Formation: Alternatively, DOPA can be converted to CDP-DAG by CDP-DAG synthase. portlandpress.com CDP-DAG then serves as the precursor for the synthesis of another set of important phospholipids, including phosphatidylglycerol (PG), phosphatidylinositol (PI), and cardiolipin (B10847521). wikipedia.orgresearchgate.net
The tight regulation of DOPA levels is crucial for maintaining cellular homeostasis, as both its accumulation and depletion can have significant impacts on lipid synthesis and signaling pathways. wikipedia.org
| Enzyme | Reaction | Significance | Source |
|---|---|---|---|
| Glycerol-3-phosphate acyltransferase (GPAT) | Glycerol-3-phosphate → Lysophosphatidic acid | Initiates de novo synthesis of PA. | portlandpress.com |
| Lysophosphatidic acid acyltransferase (LPAAT) | Lysophosphatidic acid → Phosphatidic acid | Completes the de novo synthesis of PA. | wikipedia.orgtaylorandfrancis.com |
| Phospholipase D (PLD) | Phosphatidylcholine → Phosphatidic acid + Choline (B1196258) | Generates signaling PA. | wikipedia.org |
| Diacylglycerol kinase (DGK) | Diacylglycerol → Phosphatidic acid | Interconverts two important signaling lipids. | wikipedia.org |
| Lipid phosphate phosphohydrolase (LPP) | Phosphatidic acid → Diacylglycerol | Commits PA to the synthesis of PC, PE, and PS. | wikipedia.orgnih.gov |
| CDP-diacylglycerol synthase (CDS) | Phosphatidic acid → CDP-diacylglycerol | Directs PA towards the synthesis of PI, PG, and cardiolipin. | portlandpress.com |
Structure
2D Structure
Properties
CAS No. |
14268-17-8 |
|---|---|
Molecular Formula |
C39H73O8P |
Molecular Weight |
701.0 g/mol |
IUPAC Name |
[2-[(Z)-octadec-9-enoyl]oxy-3-phosphonooxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H73O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44)/b19-17-,20-18- |
InChI Key |
MHUWZNTUIIFHAS-CLFAGFIQSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Synonyms |
1,2-dioleoyl-sn-glycero-3-phosphate dioleoylphosphatidic acid |
Origin of Product |
United States |
Metabolic Pathways and Regulation of 1,2 Dioleoyl Sn Glycero 3 Phosphate Homeostasis
De Novo Biosynthesis of 1,2-Dioleoyl-sn-glycero-3-phosphate
The primary route for producing this compound from scratch, known as de novo biosynthesis, begins with the precursor glycerol-3-phosphate (G3P). nih.govresearchgate.net This pathway involves two sequential acylation steps, where fatty acid chains are attached to the glycerol (B35011) backbone. nih.gov
Enzymes Involved in Acyl Chain Incorporation (e.g., Acyltransferases)
The incorporation of the two oleoyl (B10858665) chains onto the G3P backbone is catalyzed by a class of enzymes called acyltransferases. The first step, which is often rate-limiting, is the transfer of an oleoyl group from oleoyl-Coenzyme A (CoA) to the sn-1 position of G3P. nih.gov This reaction is catalyzed by glycerol-3-phosphate acyltransferase (GPAT) , resulting in the formation of 1-oleoyl-lysophosphatidic acid. nih.govnih.gov
The second acylation occurs at the sn-2 position. An enzyme known as 1-acyl-glycerol-3-phosphate acyltransferase (AGPAT) , also referred to as lysophosphatidic acid acyltransferase (LPAAT), catalyzes the transfer of a second oleoyl group from oleoyl-CoA to 1-oleoyl-lysophosphatidic acid. nih.govwikipedia.org This final step yields this compound. nih.gov While multiple isoforms of these acyltransferases exist, their specificities for different fatty acyl-CoAs contribute to the diversity of phosphatidic acid species within the cell. wikipedia.org
Table 1: Key Enzymes in the De Novo Biosynthesis of this compound
| Enzyme | Abbreviation | Function |
| Glycerol-3-phosphate acyltransferase | GPAT | Catalyzes the acylation of the sn-1 position of glycerol-3-phosphate. |
| 1-acyl-glycerol-3-phosphate acyltransferase | AGPAT / LPAAT | Catalyzes the acylation of the sn-2 position of lysophosphatidic acid. |
Subcellular Localization of Biosynthetic Enzymes
The enzymes responsible for the de novo synthesis of phosphatidic acid are primarily located in the endoplasmic reticulum (ER) and the mitochondria. wikipedia.org This localization is crucial as it places the synthesis of this compound at a central hub of lipid metabolism, allowing for its efficient conversion into other important lipids like triacylglycerols and various phospholipids (B1166683). researchgate.netwikipedia.org The specific distribution of different acyltransferase isoforms between these organelles suggests that distinct pools of phosphatidic acid may be generated for different cellular needs. wikipedia.org For instance, in the parasite Plasmodium yoelii, enzymes for phosphatidic acid biosynthesis are found in the apicoplast, highlighting specialized locations for this pathway in different organisms. nih.gov
Remodeling Pathways of this compound
Once synthesized, the acyl chain composition of phosphatidic acid can be modified through remodeling pathways. These pathways allow the cell to fine-tune the properties of its membranes and signaling molecules by altering the fatty acids attached to the glycerol backbone.
Deacylation-Reacylation Cycles Modifying this compound
The fatty acid composition of this compound can be actively altered through a process known as the deacylation-reacylation cycle, also referred to as the Lands cycle. This cycle involves the removal of one of the oleoyl chains by a phospholipase A (PLA) enzyme, generating a lysophosphatidic acid intermediate. wikipedia.orgnih.gov Subsequently, a different acyl-CoA can be attached by an acyltransferase, or the same oleoyl-CoA can be re-attached. nih.gov This process allows for the dynamic modification of the lipid composition in response to cellular needs and is a crucial mechanism for incorporating specific fatty acids, such as polyunsaturated fatty acids, into phospholipids. nih.gov
Catabolism and Degradation of this compound
The cellular levels of this compound are tightly controlled, and its degradation is as important as its synthesis. The primary routes for its catabolism involve its conversion to other key lipid molecules.
One major pathway is the dephosphorylation of this compound by enzymes called lipid phosphate (B84403) phosphatases (LPPs) or phosphatidic acid phosphatases (PAPs) . wikipedia.orgportlandpress.com This reaction removes the phosphate group, yielding 1,2-dioleoylglycerol (a diacylglycerol or DAG). wikipedia.orgportlandpress.com This DAG can then serve as a precursor for the synthesis of other major phospholipids like phosphatidylcholine and phosphatidylethanolamine (B1630911), or it can be further acylated to form triacylglycerol for energy storage. researchgate.netwikipedia.org
Alternatively, this compound can be deacylated by phospholipase A1 (PLA1) or phospholipase A2 (PLA2) , which remove the fatty acid from the sn-1 or sn-2 position, respectively, to produce 2-oleoyl-lysophosphatidic acid or 1-oleoyl-lysophosphatidic acid. nih.gov These lysophospholipids can then be further metabolized. In some cellular compartments, such as the nucleus, phosphatidic acid can also be metabolized to monoacylglycerol through the sequential action of LPP and diacylglycerol lipase. nih.gov
Table 2: Key Enzymes in the Catabolism of this compound
| Enzyme | Abbreviation | Function | Product(s) |
| Lipid Phosphate Phosphatase / Phosphatidic Acid Phosphatase | LPP / PAP | Removes the phosphate group. | 1,2-Dioleoylglycerol (DAG) |
| Phospholipase A1 | PLA1 | Removes the fatty acid at the sn-1 position. | 2-Oleoyl-lysophosphatidic acid and Oleic acid |
| Phospholipase A2 | PLA2 | Removes the fatty acid at the sn-2 position. | 1-Oleoyl-lysophosphatidic acid and Oleic acid |
Phosphohydrolase Activities in this compound Turnover
A key step in the metabolism of this compound is its dephosphorylation, a reaction catalyzed by a class of enzymes known as phosphatidic acid phosphohydrolases (PAPs), also referred to as lipins. nih.gov These enzymes convert this compound into 1,2-Dioleoyl-sn-glycerol, more commonly known as diacylglycerol (DAG). nih.gov This conversion is a pivotal control point in lipid synthesis, as it dictates the balance between PA and DAG, two lipids that are not only intermediates for the synthesis of other lipids but also function as signaling molecules. nih.govnih.gov
The PAP enzymes are evolutionarily conserved and play a major role in lipid homeostasis. nih.gov In yeast, the enzyme Pah1 is a well-studied PAP that translocates from the cytosol to the nuclear/endoplasmic reticulum membrane to carry out its function. nih.gov In mammals, the lipin family of proteins (Lipin-1, -2, and -3) possess this catalytic activity. The activity of these phosphohydrolases is crucial; their loss or overexpression is associated with a variety of cellular defects and lipid-based diseases. nih.gov For instance, in the protozoan Tetrahymena pyriformis, a lipid phosphate phosphohydrolase activity has been identified that is distributed across all membrane fractions and the cytosol, demonstrating preference for substrates similar to this compound. nih.gov
Subsequent Metabolites Derived from this compound
This compound is a precursor to a wide array of essential lipids. Its metabolic fate is largely determined by the enzymatic pathways it enters.
The most immediate metabolite is 1,2-Dioleoyl-sn-glycerol (Diacylglycerol, DAG) , formed by the action of phosphatidic acid phosphohydrolases. nih.gov DAG itself is a critical branch-point metabolite. It serves as the direct precursor for the synthesis of:
Triacylglycerol (TAG) : DAG is acylated by diacylglycerol acyltransferase (DGAT) to form TAG, the primary form of energy storage in cells. nih.gov
Phosphatidylcholine (PC) : DAG reacts with CDP-choline in a reaction catalyzed by choline (B1196258) phosphotransferase. 1,2-Dioleoyl-sn-glycero-3-phosphocholine (B1670884) is a major species of PC, a key structural component of eukaryotic cell membranes. nih.gov
Phosphatidylethanolamine (PE) : Similarly, DAG can react with CDP-ethanolamine to form PE, another crucial membrane phospholipid. chemicalbook.com
Alternatively, this compound can be utilized directly for the synthesis of other phospholipids without prior conversion to DAG. It serves as a substrate for CDP-diacylglycerol synthase, which converts PA to CDP-diacylglycerol. This activated intermediate is then used to produce:
Phosphatidylglycerol (PG) and subsequently Cardiolipin (B10847521) (CL) . nih.gov
Phosphatidylinositol (PI) .
Phosphatidylserine (B164497) (PS) , particularly in prokaryotes. In eukaryotes, PS is primarily synthesized via headgroup exchange from PC or PE. nih.gov
The table below summarizes the key metabolites derived from this compound and the primary enzymes involved in their formation.
| Precursor Compound | Enzyme | Resulting Metabolite | Metabolic Pathway |
| This compound | Phosphatidic Acid Phosphohydrolase (PAP/Lipin) | 1,2-Dioleoyl-sn-glycerol (DAG) | Triacylglycerol & Phospholipid Synthesis |
| 1,2-Dioleoyl-sn-glycerol (DAG) | Diacylglycerol Acyltransferase (DGAT) | Triacylglycerol (TAG) | Storage Lipid Synthesis |
| 1,2-Dioleoyl-sn-glycerol (DAG) | Choline Phosphotransferase | 1,2-Dioleoyl-sn-glycero-3-phosphocholine (PC) | Membrane Phospholipid Synthesis |
| This compound | CDP-diacylglycerol synthase | CDP-diacylglycerol | Phospholipid Synthesis |
| CDP-diacylglycerol | Phosphatidylglycerophosphate synthase & phosphatase | Phosphatidylglycerol (PG) | Cardiolipin Synthesis |
| CDP-diacylglycerol | Phosphatidylinositol synthase | Phosphatidylinositol (PI) | Signaling & Membrane Synthesis |
Regulatory Mechanisms Governing this compound Levels
The homeostasis of this compound is maintained through a sophisticated network of regulatory mechanisms that control the enzymes responsible for its synthesis and degradation. These mechanisms operate at both the transcriptional and post-translational levels and involve complex feedback loops and signaling cascades.
Transcriptional and Post-Translational Control of Metabolic Enzymes
The expression of genes encoding key metabolic enzymes is a primary method of regulating the flux through lipid synthesis pathways.
Transcriptional Control: The synthesis of this compound begins with the acylation of glycerol-sn-3-phosphate, a reaction catalyzed by glycerol-sn-3-phosphate acyltransferase (GPAT). nih.gov GPAT is considered a rate-limiting enzyme in the synthesis of glycerophospholipids and triacylglycerol. nih.gov The transcription of the genes encoding GPAT isoforms is tightly regulated.
SREBP-1c (Sterol Regulatory Element-Binding Protein-1c) : This transcription factor is a master regulator of lipogenesis. Insulin, released in response to high carbohydrate intake, induces the expression and processing of SREBP-1c. escholarship.org Activated SREBP-1c then binds to the sterol regulatory element in the promoter of the GPAT1 gene, increasing its expression and thereby promoting the synthesis of phosphatidic acid. nih.govescholarship.org
PPARγ (Peroxisome Proliferator-Activated Receptor γ) : This nuclear receptor is known to increase the mRNA expression of GPAT3, an isoform associated with triacylglycerol synthesis, particularly in adipose tissues. nih.gov
The transcription of the yeast PAP enzyme, PAH1, is also regulated, with its expression being highest during the stationary phase of cell growth when nutrients are limited, correlating with an increased need for TAG synthesis. nih.gov
Post-Translational Control: Enzyme activity is also rapidly controlled through post-translational modifications. The yeast phosphatidic acid phosphatase, Pah1, is a prime example. Its activity and cellular location are controlled by phosphorylation and dephosphorylation cycles. nih.gov
Phosphorylation : In the cytosol, Pah1 is phosphorylated by multiple protein kinases, including cyclin-dependent protein kinases (e.g., Pho85-Pho80), protein kinase A (PKA), and protein kinase C (PKC). This phosphorylation renders the enzyme inactive and keeps it in the cytosol. nih.gov
Dephosphorylation : For activation, the phosphorylated Pah1 must translocate to the nuclear/endoplasmic reticulum membrane, where it is dephosphorylated by the Nem1-Spo7 protein phosphatase complex. This dephosphorylation activates the enzyme, allowing it to convert PA to DAG. nih.gov
This dynamic control allows the cell to rapidly modulate the levels of PA and DAG in response to cellular needs.
| Enzyme | Regulatory Mechanism | Key Regulators | Effect on this compound |
| Glycerol-3-phosphate acyltransferase (GPAT) | Transcriptional | SREBP-1c, PPARγ | Increases synthesis |
| Phosphatidic Acid Phosphohydrolase (Pah1 in yeast) | Post-Translational (Phosphorylation/Dephosphorylation) | Pho85-Pho80, PKA, PKC (inactivate); Nem1-Spo7 (activate) | Increases turnover |
| Phosphatidic Acid Phosphohydrolase (Pah1 in yeast) | Transcriptional | Growth phase/Nutrient status | Increases turnover |
Feedback Loops and Signaling Pathways Influencing this compound Flux
Beyond direct enzyme regulation, the concentration of this compound is influenced by feedback mechanisms and its own role as a signaling molecule.
Feedback Regulation: The level of phosphatidic acid itself can act as a cellular sensor to regulate lipid metabolism. In the budding yeast Saccharomyces cerevisiae, a remarkable feedback loop has been identified. researchgate.net
Opi1p Repressor : The transcriptional repressor Opi1p, which downregulates the expression of genes involved in phospholipid synthesis (like the INO1 gene for inositol (B14025) synthesis), is held inactive at the endoplasmic reticulum membrane through direct binding to phosphatidic acid. researchgate.net When PA levels are high, Opi1p is sequestered. If PA is consumed (for example, following the addition of inositol, which drives phospholipid synthesis), Opi1p is released, translocates to the nucleus, and represses its target genes. This creates a homeostatic feedback loop where the product of the pathway (or a key intermediate) controls the expression of the synthetic machinery. researchgate.net
Signaling and Allosteric Regulation: this compound can directly influence the activity of other enzymes through allosteric mechanisms. Disruption of PAP activity in Arabidopsis thaliana leads to an accumulation of PA. nih.gov This elevated PA, in turn, allosterically activates CTP:phosphocholine (B91661) cytidylyltransferase (CCT), a key enzyme in the synthesis of phosphatidylcholine (PC). nih.gov This demonstrates that the flux towards a specific phospholipid can be controlled by the concentration of the PA precursor.
The balance between PA and its dephosphorylated product, DAG, is a critical signaling node. nih.gov Both lipids can recruit and activate a host of different proteins involved in signal transduction, vesicular trafficking, and cytoskeletal organization. Therefore, the enzymes that interconvert these two lipids, such as PAPs and DAG kinases, are at the center of a complex signaling network that influences a wide range of cellular processes. nih.gov
Molecular Mechanisms and Cellular Functions of 1,2 Dioleoyl Sn Glycero 3 Phosphate
Role in Intracellular Lipid Signaling Cascades
1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA), a species of phosphatidic acid (PA), is a critical intermediate and signaling molecule in lipid metabolism. nih.govebi.ac.uk Its production and downstream effects are tightly regulated, integrating with other major signaling pathways to control a variety of cellular processes.
Identification of Upstream Modulators of this compound Production
The generation of this compound is primarily catalyzed by two key enzyme families: phospholipases and diacylglycerol kinases.
Phospholipase D (PLD): This enzyme hydrolyzes phospholipids (B1166683), such as phosphatidylcholine (PC), to produce phosphatidic acid and a free head group. nih.gov For instance, the hydrolysis of 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) by PLD directly yields this compound. nih.gov
Diacylglycerol Kinases (DGKs): These enzymes phosphorylate diacylglycerol (DAG) to generate phosphatidic acid. mdpi.com Specifically, DGKs catalyze the transfer of a phosphate (B84403) group from ATP to 1,2-dioleoyl-sn-glycerol, forming this compound. mdpi.com This reaction is a crucial step in attenuating DAG signaling while initiating PA-mediated pathways. mdpi.com The substrate for this reaction, 1,2-dioleoyl-sn-glycerol, can be produced through the action of phospholipase C (PLC) on phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2). researchgate.net
Other Biosynthetic Pathways: this compound is also a central intermediate in the de novo synthesis of glycerophospholipids. The pathway begins with glycerol-3-phosphate (G3P), which is acylated to form lysophosphatidic acid (LPA), and subsequently acylated again to yield phosphatidic acid. mdpi.com
| Enzyme Family | Specific Enzyme | Substrate | Product | Cellular Location |
| Phospholipase D | Phospholipase D (PLD) | 1,2-dioleoyl-sn-glycero-3-phosphocholine | This compound | Plasma membrane, Golgi, Endoplasmic Reticulum |
| Diacylglycerol Kinase | Diacylglycerol Kinase (DGK) | 1,2-dioleoyl-sn-glycerol | This compound | Plasma membrane, Nucleus, Endoplasmic Reticulum, Cytoskeleton mdpi.com |
| Acyltransferases | Glycerol-3-phosphate acyltransferase, Lysophosphatidic acid acyltransferase | Glycerol-3-phosphate, Lysophosphatidic acid | This compound | Endoplasmic Reticulum |
Elucidation of Downstream Effectors in this compound Signaling
As a signaling molecule, this compound exerts its effects by binding to and modulating the activity of various downstream effector proteins.
Lipid Phosphate Phosphatases (LPPs): These enzymes, also known as phosphatidic acid phosphatases (PAPs), dephosphorylate phosphatidic acid to produce diacylglycerol. mdpi.com This conversion is a critical regulatory point, terminating PA signaling and reinitiating DAG-mediated pathways. The human LPIN1 gene encodes for lipin 1, which possesses this phosphatidate phosphatase activity. ebi.ac.uk The different isoforms of lipin 1 (alpha, beta, and gamma) exhibit varying kinetic properties and are dependent on Mg2+ or Mn2+ ions for their activity. ebi.ac.uk
Protein Kinase C (PKC): While primarily activated by diacylglycerol, some isoforms of PKC can be influenced by phosphatidic acid. tandfonline.comum.es PA can contribute to the membrane translocation and activation of certain PKC isozymes, although the direct binding and activation are more strongly associated with DAG.
Other PA-Binding Proteins: A variety of other proteins have been identified to have domains that bind to phosphatidic acid, leading to their recruitment to membranes and subsequent activation or modulation of their function. These include certain kinases, phosphatases, and proteins involved in vesicular trafficking.
| Effector Protein | Function | Effect of Binding |
| Lipid Phosphate Phosphatases (LPPs/PAPs) | Dephosphorylates phosphatidic acid to diacylglycerol | Termination of PA signaling, initiation of DAG signaling mdpi.com |
| Protein Kinase C (PKC) | Serine/threonine kinase involved in various signaling pathways | Modulation of membrane association and activity tandfonline.comum.es |
| Phosphoinositide Kinases | Phosphorylate phosphoinositides | Regulation of phosphoinositide signaling pathways mdpi.com |
Integration with Phosphoinositide and Diacylglycerol Signaling Pathways
The metabolism of this compound is intricately linked with the phosphoinositide and diacylglycerol (DAG) signaling pathways, forming a complex network of lipid-mediated signal transduction.
The PA-DAG Interconversion: The conversion of DAG to PA by DGKs and the reverse reaction catalyzed by LPPs represent a critical node in lipid signaling. mdpi.com This cycle regulates the balance between two potent second messengers. When a cell surface receptor is activated, it can trigger the hydrolysis of PIP2 by PLC, generating both inositol (B14025) triphosphate (IP3) and DAG. researchgate.net DAG then activates PKC. tandfonline.com DGKs can then phosphorylate DAG to PA, attenuating the PKC signal and initiating PA-dependent signaling events. mdpi.com Subsequently, LPPs can convert PA back to DAG, potentially for a sustained phase of signaling. mdpi.com
Crosstalk with Phosphoinositide Signaling: Phosphatidic acid is a precursor for the synthesis of phosphoinositides. PA is first converted to CDP-diacylglycerol, which can then be used to synthesize phosphatidylinositol (PI). mdpi.com PI can be further phosphorylated by a series of kinases to generate various phosphoinositides, including phosphatidylinositol 4-phosphate (PIP) and phosphatidylinositol 4,5-bisphosphate (PIP2). nih.gov These phosphoinositides are themselves critical signaling molecules, recruiting and activating a wide array of proteins. nih.gov Therefore, the production of this compound is a key step in supplying the building blocks for the entire phosphoinositide signaling cascade.
Involvement in Membrane Dynamics and Trafficking Events
The unique biophysical properties of this compound, particularly its cone-like shape, allow it to play a significant role in modulating membrane curvature, a critical aspect of various membrane trafficking events. nih.gov
Regulation of Vesicular Budding, Fusion, and Fission
The small headgroup and two acyl chains of phosphatidic acid give it a conical shape, which induces negative curvature in lipid bilayers. nih.gov This property is essential for processes that require membrane deformation.
Vesicular Budding: The localized accumulation of PA can promote the budding of vesicles from a donor membrane by inducing the necessary membrane curvature.
Membrane Fusion: While not a direct fusogen, the presence of PA can facilitate membrane fusion by creating regions of high curvature and membrane stress, which can lower the energy barrier for the fusion process.
Membrane Fission: The generation of PA at the neck of a budding vesicle can contribute to the final scission event that releases the vesicle.
The enzymatic activity of phospholipases, by producing PA, plays a crucial role in recruiting proteins that sense or induce membrane curvature. nih.gov For example, the ALPS motif of ArfGAP1 can bind to membranes with low total curvature upon the activity of PLC, PLD, and PLA2, enzymes that can lead to the production of PA. nih.gov
Participation in Endocytic and Exocytic Pathways
The involvement of this compound in modulating membrane curvature directly implicates it in the intricate processes of endocytosis and exocytosis.
Endocytosis: The formation of endocytic vesicles requires the inward budding of the plasma membrane, a process that is facilitated by the generation of lipids that induce negative curvature, such as phosphatidic acid.
Exocytosis: During exocytosis, the fusion of vesicles with the plasma membrane is a critical step. While diacylglycerol is known to be essential in the priming of exocytosis, the role of PA is also significant. nih.gov The production of PA can influence the fusion pore formation and expansion. Conversely, other lipids with different shapes, like the inverted-cone shaped lysophosphatidylcholine (B164491) (LysoPC), can inhibit exocytic fusion. nih.gov
Modulation of Membrane Curvature and Lipid Bilayer Organization
This compound (DOPA), a subspecies of phosphatidic acid (PA), plays a significant role in modulating the physical properties of cellular membranes. Its molecular structure, characterized by a small, negatively charged headgroup and two unsaturated oleoyl (B10858665) acyl chains, imparts a conical shape that influences membrane curvature. This intrinsic negative curvature of DOPA is a key factor in various cellular processes that require membrane bending and deformation, such as vesicle formation and fusion.
The presence of DOPA within a lipid bilayer can induce localized changes in membrane curvature, facilitating the formation of highly curved membrane structures. This is because the cone-shaped lipid does not pack as efficiently in a flat bilayer as cylindrical lipids like phosphatidylcholine. This "packing stress" can be relieved by the bending of the membrane, thus favoring the formation of curved structures. Studies have shown that phosphatidic acid, in general, is involved in these processes, and the specific geometry of DOPA, with its two oleoyl chains, contributes to this effect.
Scaffolding and Nucleation Functions within Cellular Compartments
Beyond its role in modulating the physical properties of membranes, this compound also functions as a signaling lipid, acting as a scaffold and nucleation point for the assembly of protein complexes at specific cellular locations. Its negatively charged headgroup provides a docking site for positively charged domains on various proteins, facilitating their recruitment to the membrane.
Recruitment of Peripheral Membrane Proteins to Specific Sites
The anionic nature of DOPA is a critical determinant in its ability to recruit peripheral membrane proteins. Many of these proteins contain specific domains with clusters of basic amino acid residues that recognize and bind to the negatively charged phosphate group of DOPA. This electrostatic interaction serves to anchor these proteins to the membrane, concentrating them at specific sites.
For instance, studies on phosphatidic acid have shown its ability to recruit proteins involved in a variety of cellular processes, including cytoskeletal organization and membrane trafficking. Research has demonstrated that phosphatidic acid generated by phospholipase D2 (PLD2) is crucial for the plasma membrane recruitment of the scaffolding protein IQGAP1. nih.gov This recruitment is essential for vascular smooth muscle cell migration. nih.gov While this study did not specify the acyl chain composition of the PA involved, it highlights the general principle of PA-mediated protein recruitment.
The recruitment of proteins to the membrane by DOPA is not solely dependent on electrostatics. The conical shape of DOPA can create defects in the lipid packing of the membrane, exposing hydrophobic regions of the bilayer. Some peripheral membrane proteins possess amphipathic helices that can insert into these defects, further stabilizing their association with the membrane.
| Recruited Protein/Domain | Interacting Lipid | Cellular Process |
| IQGAP1 | Phosphatidic Acid | Vascular smooth muscle cell migration nih.gov |
| Kinesin-1 | Phosphatidic Acid | Vesicle transport researchgate.net |
| α-synuclein | Dioleoyl-phosphatidic acid | Protein aggregation nih.gov |
Assembly of Protein Complexes at Membrane Interfaces
By recruiting specific proteins to the membrane, DOPA can act as a nucleation center for the assembly of larger protein complexes. This scaffolding function is essential for the formation of signaling platforms and other functional multi-protein structures at the membrane interface.
A notable example of this is the aggregation of α-synuclein, a protein implicated in Parkinson's disease. Research has shown that dioleoyl-phosphatidic acid selectively binds to α-synuclein and strongly induces its aggregation. nih.gov This suggests that DOPA-rich membrane domains could serve as sites for the initiation of α-synuclein fibrillization.
Furthermore, the formation of signaling complexes on the membrane is often a cooperative process. The initial recruitment of one protein by DOPA can create a binding site for a second protein, leading to the sequential assembly of a functional complex. This process is critical for the propagation of signals from the cell surface to the interior of the cell. While direct evidence for DOPA's role in the assembly of specific multi-protein signaling complexes is still emerging, the established ability of phosphatidic acid to recruit and cluster proteins provides a strong basis for its involvement in these processes. The assembly of protein complexes on membrane surfaces is a crucial aspect of many signaling pathways. nih.gov
Contribution to Cell Growth and Proliferation Regulation
This compound and its parent molecule, phosphatidic acid, are increasingly recognized as important regulators of cell growth and proliferation. They exert their influence by interacting with and modulating key signaling pathways that control these fundamental cellular processes.
Interplay with Mechanistic Target of Rapamycin (B549165) (mTOR) Signaling
The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. nih.gov Phosphatidic acid is a well-established activator of the mTOR signaling pathway. nih.govnih.gov It has been shown to directly bind to the FRB domain of mTOR, leading to the activation of mTOR complex 1 (mTORC1). nih.gov
The activation of mTORC1 by PA is a critical step in the cellular response to growth signals. psu.edu While much of the research has focused on PA in general, there is evidence to suggest that the acyl chain composition of PA can influence its ability to activate mTOR. nih.gov Some studies indicate that PA with unsaturated acyl chains, such as DOPA, may be particularly effective in activating mTOR signaling. nih.gov This activation of mTORC1 by PA can occur through both direct binding and indirect mechanisms involving the ERK signaling pathway. psu.edu
The interplay between DOPA and mTOR signaling is a key mechanism by which lipid metabolism is coupled to cell growth. When DOPA levels are high, indicating an abundance of building blocks for membrane synthesis, the activation of mTOR promotes anabolic processes, leading to an increase in cell size and proliferation.
| Interacting Molecule | Effect on mTOR Signaling |
| Phosphatidic Acid | Activation of mTORC1 nih.govnih.gov |
| Lysophosphatidic Acid (metabolite of PA) | Activation of mTORC1 via ERK pathway psu.edu |
Interactions of 1,2 Dioleoyl Sn Glycero 3 Phosphate with Biological Macromolecules and Structures
Protein-1,2-Dioleoyl-sn-glycero-3-phosphate Interactions
As a key lipid second messenger, phosphatidic acid binds to a diverse array of effector proteins, thereby regulating their localization and activity. nih.govnih.gov This interaction is fundamental to numerous signaling pathways. The specificity of these interactions is determined by distinct binding domains within the target proteins that recognize the unique features of the PA molecule.
The recognition of phosphatidic acid by proteins is not mediated by a single, universally conserved domain but rather by a variety of structural motifs. A primary feature emerging from research is the presence of a short stretch of positively charged amino acid residues, which can electrostatically interact with the negatively charged phosphate (B84403) headgroup of DOPA. mdpi.com
Key PA-binding domains (PABDs) identified in various proteins include:
Polybasic Domains (PBDs): These regions are enriched in basic residues like arginine and lysine (B10760008). The lipin family of phosphatases, for example, contains a conserved PBD that is crucial for binding to PA. nih.gov The specific arrangement and number of basic residues within the PBD can even determine how the protein is regulated. nih.gov
Amphipathic α-Helices: Some proteins utilize an amphipathic helix to interact with PA. In this structure, one face of the helix is hydrophobic, inserting into the membrane, while the other face is positively charged, interacting with the PA headgroup. mdpi.com An example is the cyclic-AMP phosphodiesterase 4A1 (PDE4A1), which uses a bifunctional α-helix for PA-specific binding. acs.org
Novel Structural Folds: Unique structural motifs have also been identified. Protein Phosphatase-1 (PP1cγ) possesses a distinctive loop-strand structural fold within its C-terminus that is responsible for high-affinity PA binding. acs.org Similarly, a 35-amino acid fragment containing two subdomains mediates PA binding in Raf-1 kinase. acs.org
These interactions can be further modulated by the local membrane environment. For instance, membrane curvature stress can enhance the binding of many PA-binding proteins. nih.gov
Table 1: Examples of Proteins with Identified Phosphatidic Acid-Binding Domains
| Protein | Binding Domain/Motif | Key Residues/Features | Reference(s) |
| Lipin 1 | Polybasic Domain (PBD) | Enriched in lysine and arginine residues. | nih.gov |
| Raf-1 Kinase | 35-amino acid C-terminal fragment | Contains two essential subdomains for binding. | acs.org |
| Protein Phosphatase-1γ (PP1cγ) | Loop-strand structural fold | Unique C-terminal structure for high-affinity binding. | acs.org |
| Phosphodiesterase 4A1 (PDE4A1) | Bifunctional α-helix | One face for nonpolar membrane interaction, one for PA headgroup coordination. | acs.org |
| Arabidopsis Epsin-like Clathrin Adaptor 1 (ECA1) | Not fully defined | Binding is dependent on membrane curvature. | nih.gov |
The binding of DOPA to a protein is not a passive event; it frequently induces significant conformational changes that directly alter the protein's biological activity. These changes can range from subtle shifts in secondary structure to complete functional inhibition or activation.
Studies using supported planar monolayers of phosphatidic acid have shown that it can induce dramatic conformational changes in adsorbed proteins. nih.gov For instance, the membrane-associated protein cytochrome c, upon binding to a PA monolayer, initially shows an increase in β-sheet structures, followed by a later-stage refolding into a conformation with more α-helical content than its native state in solution. nih.gov Water-soluble proteins like bovine serum albumin and myoglobin (B1173299) were observed to lose most of their ordered secondary structure upon initial adsorption. nih.gov
These structural alterations have direct consequences for protein function:
Inhibition: DOPA's precursor, phosphatidic acid, is a potent, noncompetitive inhibitor of the catalytic subunit of Protein Phosphatase-1 (PP1cγ). acs.org This inhibition is a direct result of the high-affinity binding to the specific domain mentioned previously.
Activation: In contrast, PA binding is known to augment the enzymatic activity of lipin phosphatases. nih.gov This activation is crucial for the role of lipins in triacylglycerol synthesis.
Modulation: The interaction between PA and mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH), an enzyme that binds the glycerol-3-phosphate backbone of DOPA, can be targeted by small-molecule inhibitors, leading to a loss of enzymatic activity. plos.org
The modulation of protein activity by DOPA has significant downstream effects on cellular processes. These functional consequences underscore the importance of DOPA as a signaling lipid that translates membrane-level changes into specific cellular actions.
Regulation of Exocytosis: Different subspecies of phosphatidic acid play distinct roles in regulated exocytosis. Studies have shown that mono- and di-unsaturated PA (a class that includes DOPA) are critical for regulating the docking of secretory granules to the plasma membrane, thereby controlling the number of secretory events. In contrast, polyunsaturated PA appears to regulate the dynamics of the fusion pore itself. avantiresearch.com
Lipid Droplet Dynamics: Cellular levels of phosphatidic acid are critical in controlling the size of lipid droplets. A common feature in yeast mutants that produce "supersized" lipid droplets is an elevated level of PA. nih.gov In vitro experiments confirm that PA can directly facilitate the coalescence of smaller lipid droplets into larger ones, suggesting a direct role in organelle fusion and size regulation. nih.gov
Second Messenger Signaling: The generation of PA by enzymes like phospholipase D is a key step in many signaling cascades. By binding to and activating a host of effector proteins, including kinases and phosphatases, DOPA and other PAs act as critical second messengers that propagate signals originating at the cell membrane. nih.govnih.gov
Lipid-1,2-Dioleoyl-sn-glycero-3-phosphate Interactions
Beyond its interactions with proteins, DOPA's structure profoundly influences its interactions with other lipids, shaping the collective physical properties of the membrane itself. Its two oleoyl (B10858665) chains, each containing a cis double bond, and its small, charged headgroup are the primary determinants of its behavior within the lipid bilayer.
The presence of DOPA within a phospholipid bilayer has a significant impact on the membrane's fluidity and local structure.
Promotion of Membrane Curvature: Phosphatidic acid is described as having an "inverse conical" molecular shape. nih.gov This geometry arises from its small phosphomonoester headgroup relative to the cross-sectional area of its two bulky acyl chains. Unlike cylindrical lipids such as phosphatidylcholine, which favor flat bilayers, inverse-conical lipids like DOPA fit well into areas of negative curvature. nih.gov By preferentially accumulating in such regions, DOPA can lower the energetic cost of bending the membrane, thereby promoting and stabilizing highly curved membrane structures essential for processes like vesicle formation, endocytosis, and membrane fusion. nih.govresearchgate.net Studies have demonstrated that lipids with longer and more unsaturated tails, like DOPA, can enhance the formation of membrane curvature. mdpi.com
Table 2: Influence of 1,2-Dioleoyl-sn-glycero-3-phosphate on Lipid Bilayer Properties
| Property | Effect of DOPA | Underlying Mechanism | Reference(s) |
| Membrane Fluidity | Increase | Cis double bonds in oleoyl chains create kinks, disrupting tight packing of lipid tails. | nih.govyoutube.com |
| Membrane Packing | Decrease / More Disordered | Kinked acyl chains prevent formation of a tightly ordered, crystalline-like state. | youtube.com |
| Membrane Curvature | Promotes Negative Curvature | Inverse conical shape (small headgroup, large tail area) fits favorably into negatively curved membrane regions. | nih.govresearchgate.net |
| Bilayer Stability | Modulates | Facilitates the formation of non-bilayer structures and highly curved intermediates required for fusion and fission events. | nih.gov |
Lipid rafts are specialized membrane microdomains that are typically enriched in saturated lipids (like sphingolipids) and cholesterol, creating a more ordered and less fluid platform for cell signaling. youtube.com While the surrounding bilayer is composed of more unsaturated glycerophospholipids, evidence suggests that anionic phospholipids (B1166683) like DOPA play a crucial and dynamic role in raft function.
Rather than being passively excluded from these domains, phosphatidic acid is often actively generated within or at the boundaries of lipid rafts by enzymes such as phospholipase D. wikipedia.org This localized production allows PA to act as a potent signaling molecule precisely where signaling complexes are assembled. For example, analysis of detergent-resistant membrane fractions—a biochemical proxy for lipid rafts—has revealed the presence of phosphatidic acid, indicating its association with these microdomains. researchgate.net
Furthermore, other anionic phospholipids like phosphatidylinositol and its phosphorylated derivatives are known to accumulate in raft domains, where they are essential for recruiting and activating signaling proteins. nih.gov The function of DOPA in these microdomains is likely tied to its ability to modulate the local membrane environment and recruit specific PA-binding proteins to these signaling hubs, thereby influencing the assembly and function of the protein complexes within the raft.
Synergistic or Antagonistic Interactions with Other Phospholipids (e.g., DOPC, DOPE)
The behavior of this compound (DOPA) in biological membranes is profoundly influenced by its interactions with other lipid species. These interactions can be synergistic, leading to the formation of stable, functional domains, or antagonistic, resulting in membrane destabilization or phase separation. The nature of these interactions is largely governed by the physicochemical properties of the interacting lipids, such as headgroup charge and size, and the saturation of their acyl chains.
Interactions with Zwitterionic Phospholipids:
When mixed with zwitterionic phospholipids like 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), DOPA, which is anionic, can significantly alter the physical properties of the membrane. The electrostatic repulsion between the negatively charged phosphate headgroups of DOPA can be modulated by the presence of the neutral phosphocholine (B91661) headgroups of DOPC. This interaction generally leads to a more fluid and less tightly packed membrane compared to a pure DOPA bilayer. Research on mixed liposomes has shown that the inclusion of DOPC can enhance the stability of DOPA-containing vesicles, preventing the aggregation that can occur with purely anionic liposomes, especially in the presence of divalent cations.
Interactions with Fusogenic Phospholipids:
The interaction of DOPA with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) is of particular importance, especially in the context of drug and gene delivery systems. DOPE is known for its tendency to form non-bilayer, inverted hexagonal (HII) phases, a property linked to its fusogenic capabilities. The small headgroup of DOPE relative to its acyl chains imparts a conical shape to the molecule, which can induce negative curvature in membranes.
The presence of DOPA can modulate the phase behavior of DOPE. The larger, negatively charged headgroup of DOPA can counteract the tendency of DOPE to form non-bilayer structures, thereby stabilizing a lamellar (bilayer) phase. This interaction is highly dependent on factors like pH and ion concentration. For instance, at low pH, the protonation of the phosphate group on DOPA reduces its headgroup size and charge, which can synergistically enhance the fusogenic properties of DOPE. This pH-dependent synergy is a key feature in the design of pH-sensitive liposomes that release their contents in the acidic environment of endosomes. In many liposomal formulations for gene therapy, DOPE is used as a "helper" lipid in combination with cationic lipids to facilitate the release of nucleic acids from the endosome into the cytoplasm. ncats.ioresearchgate.net The stability of these complexes often follows a predictable order, with certain cationic lipids forming more stable complexes than DOPE. ncats.io
The table below summarizes the nature of interactions between DOPA and other key phospholipids.
Table 1: Summary of Interactions between DOPA and Other Phospholipids
| Interacting Phospholipid | Molecular Shape | Nature of Interaction with DOPA | Observed Effects |
|---|---|---|---|
| 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC) | Cylindrical | Antagonistic/Stabilizing | Increases membrane fluidity; reduces charge density, preventing aggregation. medchemexpress.com |
| 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) | Conical | Synergistic/Modulatory | Stabilizes bilayer phase at neutral pH; promotes fusogenic non-bilayer phases at acidic pH. ncats.ionih.gov |
Interactions with Nucleic Acids (if applicable in academic research)
Direct interactions between the anionic DOPA and the polyanionic backbone of nucleic acids (DNA and RNA) are generally unfavorable due to electrostatic repulsion. However, DOPA plays a significant, albeit indirect, role in the interaction of lipid assemblies with nucleic acids, primarily within the context of lipoplexes used for gene transfection. researchgate.netnih.gov
Lipoplexes are complexes formed between nucleic acids and lipid vesicles, typically composed of cationic lipids. researchgate.net These cationic lipids are essential for condensing the nucleic acid and facilitating its association with the cell membrane. However, formulations consisting solely of cationic lipids are often cytotoxic and inefficient at delivering their cargo into the cytoplasm. This is where neutral or anionic "helper" lipids like DOPE and, to a lesser extent, DOPA come into play. ncats.ioresearchgate.net
While direct binding is not the primary mechanism, the presence of DOPA in a lipid bilayer can influence the membrane's mechanical properties, such as stiffness and curvature, which can affect how the membrane interacts with nucleic acids, particularly during the process of cellular uptake and endosomal escape.
Implications for Supramolecular Assembly and Organelle Architecture
The physicochemical properties of this compound have profound implications for the self-assembly of lipids into larger structures and for the architecture of cellular organelles. As a major biosynthetic precursor for other phospholipids, its presence and conversion are fundamental to membrane biogenesis. ontosight.ainih.gov
Influence on Membrane Curvature and Supramolecular Structures:
DOPA is considered a cone-shaped lipid, although less dramatically so than DOPE. Its two oleoyl chains occupy a larger cross-sectional area than its relatively small, charged phosphate headgroup. This molecular geometry favors the formation of membrane regions with negative curvature. This property is critically important in various cellular processes that involve membrane bending and fusion, such as endocytosis, exocytosis, and the formation of vesicles.
Role in Organelle Architecture:
Phosphatidic acid (the general class to which DOPA belongs) is not just a biosynthetic intermediate but also a signaling lipid and a modulator of membrane structure in organelles. Its localized synthesis and degradation can rapidly change the lipid composition of a membrane, influencing its shape and protein content.
For example, in the endoplasmic reticulum and the Golgi apparatus, where lipid synthesis and trafficking are rampant, the balance of phosphatidic acid and other lipids is crucial for maintaining the characteristic tubular and cisternal structures. The ability of DOPA to induce negative curvature is thought to be important for the formation of transport vesicles budding off from these organelles.
In mitochondria, cardiolipin (B10847521) is a key phospholipid of the inner mitochondrial membrane, and phosphatidic acid is a precursor in its synthesis. The unique dimeric structure of cardiolipin, with its four acyl chains, is critical for the proper function of the respiratory chain complexes and the maintenance of the highly curved cristae. The availability and metabolism of DOPA, therefore, have downstream effects on the architecture and function of mitochondria. The enzyme glycerol-3-phosphate dehydrogenase, which produces the backbone for DOPA, is itself a membrane-associated enzyme, highlighting the tight integration of lipid metabolism with membrane structure and function. researchgate.net
Advanced Methodologies for the Study of 1,2 Dioleoyl Sn Glycero 3 Phosphate in Biological Systems
Quantitative Lipidomics Approaches for 1,2-Dioleoyl-sn-glycero-3-phosphate Profiling
Lipidomics, the large-scale study of lipids, employs advanced analytical techniques to quantify the diverse array of lipid species within a cell or tissue. For this compound, these methods provide crucial data on its abundance and turnover.
Mass Spectrometry-Based Techniques (e.g., LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern lipidomics and a powerful tool for the quantitative analysis of this compound. researchgate.netnih.gov This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.
In a typical workflow, lipids are first extracted from a biological sample. nih.gov The use of an acidic extraction method, such as a modified Bligh & Dyer extraction, is often preferred to ensure better recovery of anionic lipids like phosphatidic acid. uni-graz.atresearchgate.net The extracted lipids are then separated by liquid chromatography before being introduced into the mass spectrometer.
Electrospray ionization (ESI) is a commonly used ionization method that allows for the analysis of intact lipid molecules. nih.govund.edu In negative ion mode, this compound can be readily detected as a deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) is then used for structural confirmation and to distinguish it from other lipid species. nih.govnih.gov The fragmentation pattern of the precursor ion provides information about the fatty acyl chains and the head group. For instance, the collision-induced dissociation (CID) of the [M-H]⁻ ion of this compound (m/z 721.5) will yield characteristic fragment ions corresponding to the loss of one of the oleic acid chains. nih.gov The relative intensities of these fragment ions can even provide information about the position of the fatty acyl chains on the glycerol (B35011) backbone. nih.gov
Quantitative analysis is typically achieved by comparing the signal intensity of the target lipid to that of a known amount of an internal standard, often a structurally similar lipid that is not naturally present in the sample. uab.edu High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, provide high mass accuracy, which aids in the confident identification of the elemental composition of the lipid. uni-graz.at
Table 1: Key Mass Spectrometry Parameters for this compound Analysis
| Parameter | Description | Typical Value/Method |
| Ionization Mode | The method used to generate ions from the lipid molecules. | Negative Ion Electrospray (ESI) |
| Precursor Ion (m/z) | The mass-to-charge ratio of the intact deprotonated molecule. | 721.5 for [M-H]⁻ |
| Fragmentation Method | The technique used to break down the precursor ion for structural analysis. | Collision-Induced Dissociation (CID) |
| Characteristic Fragment Ions (m/z) | Ions produced from the fragmentation of the precursor ion that are specific to the molecule's structure. | Loss of oleic acid (C18:1) |
| Quantification | The method used to determine the amount of the lipid in a sample. | Stable isotope-labeled internal standards |
Chromatographic Separations for Lipid Analysis (e.g., HPLC)
High-performance liquid chromatography (HPLC) is an essential component of LC-MS/MS-based lipid analysis, enabling the separation of complex lipid mixtures prior to detection. nih.govresearchgate.net For the analysis of phosphatidic acids like this compound, both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) methods are employed. uni-graz.atund.edu
Reversed-phase HPLC separates lipids based on their hydrophobicity, which is largely determined by the length and degree of unsaturation of their fatty acyl chains. und.eduresearchgate.net This allows for the separation of different molecular species of phosphatidic acid. However, phosphatidic acid can sometimes exhibit poor peak shape in RPLC. escholarship.org
Hydrophilic interaction liquid chromatography (HILIC) separates molecules based on their polarity. uni-graz.at This technique is particularly useful for separating different lipid classes, such as phosphatidic acid from other phospholipids (B1166683) like phosphatidylcholine or phosphatidylethanolamine (B1630911). uni-graz.at This separation is crucial as it reduces ion suppression effects in the mass spectrometer, where the presence of highly abundant lipids can interfere with the detection of less abundant species. und.edu A typical HILIC separation might use a gradient of a polar aqueous mobile phase and a less polar organic mobile phase. uni-graz.at
The choice between RPLC and HILIC depends on the specific research question. RPLC is ideal for resolving different fatty acid compositions within the phosphatidic acid class, while HILIC is better suited for class-specific separation and quantification.
Isotopic Labeling Strategies for Metabolic Tracing
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. mdpi.com By providing cells or organisms with a precursor molecule containing a stable isotope (e.g., ¹³C or ²H), researchers can follow the incorporation of the isotope into downstream metabolites, such as this compound. mdpi.comresearchgate.net
This approach provides dynamic information about the synthesis, turnover, and conversion of this lipid. For instance, by supplying cells with ¹³C-labeled glucose, the label will be incorporated into the glycerol backbone and fatty acid chains of newly synthesized lipids. researchgate.net By measuring the rate of incorporation of the label into this compound over time, its synthesis rate can be determined. mdpi.com Similarly, labeling with ¹³C-labeled fatty acids can reveal pathways of fatty acid uptake and incorporation into this specific phosphatidic acid species. nih.gov
Mass spectrometry is used to detect the mass shift in the lipid molecule due to the incorporated stable isotopes. researchgate.net This allows for the differentiation between pre-existing (unlabeled) and newly synthesized (labeled) pools of this compound. This technique is invaluable for understanding how the metabolism of this lipid is altered in different physiological or pathological states. mdpi.comnih.gov Recent advancements have also led to the development of synthetic methods for producing ¹⁸O-labeled phosphate (B84403) compounds, which can be used to create standards for these types of studies. ucl.ac.uk
Imaging Techniques for Subcellular Localization and Dynamics of this compound
While lipidomics provides quantitative data, imaging techniques offer spatial and temporal information about where and when this compound is present and active within a cell.
Fluorescent Probes and Biosensors for In Situ Detection
Genetically encoded biosensors have revolutionized the study of lipid signaling by enabling the visualization of specific lipids in living cells. researchgate.netmolbiolcell.orgmolbiolcell.org For phosphatidic acid, several biosensors have been developed. These typically consist of a PA-binding domain from a protein fused to a fluorescent protein, such as Green Fluorescent Protein (GFP). nih.govnih.gov
One of the first and most widely used PA biosensors utilizes the PA-binding domain of the yeast protein Spo20p. nih.govnih.gov When expressed in cells, this biosensor translocates to membranes enriched in phosphatidic acid, allowing for its visualization by fluorescence microscopy. To improve sensitivity, a modified version called PASS (PA-binding domain of Spo20 with superior sensitivity) was developed, which includes a nuclear export sequence to prevent its accumulation in the nucleus. molbiolcell.orgnih.gov
Another type of biosensor for PA is based on the principle of Förster Resonance Energy Transfer (FRET). nih.gov These sensors consist of two different fluorescent proteins (e.g., CFP and YFP) flanking a PA-binding domain. Upon binding to PA, a conformational change in the sensor brings the two fluorescent proteins closer together, resulting in an increase in FRET. This allows for a ratiometric readout of PA levels, which can be more quantitative than simple translocation-based sensors. nih.gov
Chemical probes have also been developed for imaging PA. These approaches often rely on the enzymatic introduction of a "clickable" chemical reporter into the lipid of interest, which can then be visualized by reacting it with a fluorescent tag. cornell.edupnas.org
Table 2: Examples of Fluorescent Probes and Biosensors for Phosphatidic Acid
| Probe/Biosensor | Principle of Detection | Advantages |
| Spo20p-GFP nih.govnih.gov | Translocation of a fluorescently tagged PA-binding domain. | Simple to use, widely available. |
| PASS (PA-binding domain of Spo20 with superior sensitivity) molbiolcell.orgnih.gov | Improved version of Spo20p-GFP with enhanced sensitivity. | Higher signal-to-noise ratio. |
| FRET-based biosensors (e.g., Pii) nih.gov | Conformational change upon PA binding leads to FRET. | Ratiometric and quantitative. |
| Click-chemistry based probes cornell.edupnas.org | Enzymatic incorporation of a clickable reporter followed by fluorescent labeling. | Can provide real-time information on PA synthesis. |
Live-Cell Imaging and High-Resolution Microscopy Applications
Live-cell imaging using the fluorescent probes and biosensors described above allows for the study of the dynamic changes in this compound distribution in response to various cellular stimuli. nih.govoup.com For example, researchers can observe the recruitment of a PA biosensor to the plasma membrane or other organelles following the activation of signaling pathways that lead to PA production. nih.gov Techniques like Fluorescence Recovery After Photobleaching (FRAP) can be used in conjunction with these biosensors to study the turnover and mobility of PA in specific membrane compartments. nih.gov
Conventional fluorescence microscopy is limited by the diffraction of light to a resolution of approximately 200-250 nm. nih.gov However, the development of super-resolution microscopy techniques has enabled the visualization of cellular structures and molecular organization at the nanoscale. nih.govnih.govfrontiersin.orgresearchgate.net These methods, such as Stimulated Emission Depletion (STED) microscopy and Photoactivated Localization Microscopy (PALM)/Stochastic Optical Reconstruction Microscopy (STORM), have been applied to study the nanoscale organization of lipids and proteins in membranes. nih.govnih.govpnas.org
By combining PA biosensors with super-resolution microscopy, it is becoming possible to investigate the existence and dynamics of potential PA-enriched nanodomains within cellular membranes. This provides an unprecedented level of detail about the subcellular organization of this important signaling lipid.
In Vitro Reconstitution Systems for Studying this compound Functions
In vitro reconstitution systems offer controlled environments to investigate the direct effects of this compound on membrane properties and its interactions with proteins. These model systems allow for the precise manipulation of lipid composition, providing a reductionist approach to understanding DOPA's specific functions.
Liposome and Nanodisc Models for Membrane Studies
Liposomes and nanodiscs are powerful tools for creating artificial membrane environments. lsu.edu Liposomes, which are spherical vesicles composed of a lipid bilayer, can be formulated with specific lipids, including this compound, to mimic the composition of cellular membranes. medchemexpress.com These models are instrumental in studying how DOPA influences membrane properties such as curvature and charge, and how it facilitates the binding and function of membrane-associated proteins. lsu.edunih.gov For instance, the inclusion of anionic lipids like DOPA in liposomes is crucial for the function of certain proteins that require a negative charge for proper interaction and activity. nih.gov
Nanodiscs, on the other hand, are nanoscale patches of lipid bilayer encircled by a membrane scaffold protein. lsu.edumemtein.com This structure provides a more native-like environment for studying single membrane proteins and their interactions with specific lipids like DOPA. memtein.com The controlled size and composition of nanodiscs make them particularly suitable for high-resolution structural and biophysical studies, such as Nuclear Magnetic Resonance (NMR) spectroscopy and cryo-electron microscopy (cryo-EM). memtein.commemtein.com Research has shown that the lipid composition within nanodiscs, including the presence of anionic lipids, can be tailored to investigate the specific lipid requirements of membrane proteins. nih.gov
| Model System | Key Features | Applications in DOPA Research |
| Liposomes | Spherical lipid vesicles, tunable composition. lsu.edumedchemexpress.com | Studying membrane properties (curvature, charge), protein binding and function. lsu.edunih.gov |
| Nanodiscs | Nanoscale lipid bilayer patches with a scaffold protein. lsu.edumemtein.com | High-resolution structural studies (NMR, cryo-EM) of protein-DOPA interactions. memtein.commemtein.com |
Supported Lipid Bilayers and Monolayer Assays
Supported lipid bilayers (SLBs) and monolayer assays provide two-dimensional platforms for investigating the interactions of this compound with other molecules. SLBs are planar lipid bilayers formed on a solid support, which allows for the use of surface-sensitive techniques like atomic force microscopy and surface plasmon resonance to study the binding kinetics and conformational changes of proteins upon interaction with DOPA-containing membranes.
Lipid monolayer assays, often conducted using a Langmuir trough, involve a single layer of lipid molecules at an air-water interface. This technique is highly effective for studying the insertion of proteins and peptides into membranes and how this process is influenced by the presence of specific lipids like DOPA. The ability to control the lateral packing density of the lipids in a monolayer provides detailed insights into the energetics and mechanics of lipid-protein interactions. The presence of unsaturated acyl chains in DOPA is often required for maximal activity of enzymes that use it as a substrate. ebi.ac.uk
Genetic and Pharmacological Modulators of this compound Pathways
Modulating the enzymes responsible for the synthesis and breakdown of this compound is a powerful strategy to understand its cellular roles. This can be achieved through both genetic and pharmacological approaches.
Gene Editing and Knockdown Approaches for Enzyme Manipulation
Modern gene-editing technologies, most notably CRISPR-Cas9, allow for the precise modification of genes encoding enzymes involved in DOPA metabolism. By knocking out or altering the genes for enzymes like lysophosphatidic acid acyltransferases (LPAATs), which synthesize phosphatidic acid, or phosphatidic acid phosphatases (PAPs), which dephosphorylate it, researchers can observe the resulting changes in cellular DOPA levels and downstream signaling events.
Similarly, RNA interference (RNAi) techniques, using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), can be employed to temporarily reduce the expression of these enzymes. This knockdown approach provides a complementary method to study the acute effects of depleting specific enzymes in the DOPA metabolic pathway.
Small Molecule Inhibitors and Activators of this compound Metabolism
The use of small molecule inhibitors and activators offers a temporal and often reversible way to manipulate DOPA metabolism. These compounds can target specific enzymes in the pathway, allowing for the acute modulation of DOPA levels. For example, inhibitors of diacylglycerol kinases (DGKs) can prevent the conversion of diacylglycerol to phosphatidic acid, thereby reducing DOPA synthesis through this route. Conversely, activators of specific PAP isoforms could be used to decrease cellular DOPA concentrations. The development and application of such pharmacological tools are crucial for dissecting the rapid signaling functions of DOPA. For instance, propranolol (B1214883) and the sphingoid bases sphingosine (B13886) and sphinganine (B43673) have been shown to inhibit phosphatidate phosphatase activity. ebi.ac.uk
Computational Modeling and Simulation of this compound Interactions
Computational approaches, particularly molecular dynamics (MD) simulations, provide an atomic-level view of this compound's behavior within a lipid bilayer and its interactions with proteins. researchgate.net These simulations can reveal how DOPA influences membrane properties like thickness, curvature, and lipid packing. memtein.com
MD simulations can also predict how DOPA interacts with specific amino acid residues on a protein, providing hypotheses that can be tested experimentally. researchgate.net Coarse-grained models, which simplify the representation of molecules, allow for the simulation of larger systems over longer timescales, enabling the study of processes like membrane remodeling and vesicle fusion where DOPA is implicated. These computational methods are becoming increasingly important for integrating experimental data and generating new hypotheses about the multifaceted roles of this compound in biological systems.
Molecular Dynamics Simulations of Lipid Bilayers
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-resolved motions of lipids within a bilayer. ebi.ac.uk These simulations model the interactions between atoms over time, providing a detailed picture of membrane structure and dynamics that is often inaccessible through experimental methods alone. sdu.dk
Atomistic MD simulations have been instrumental in characterizing the properties of lipid bilayers containing phosphatidic acids (PAs), including those with varying acyl chains. helsinki.finih.gov These studies typically involve constructing a model membrane system composed of the lipid of interest, such as DOPA, often mixed with other biologically relevant lipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and cholesterol, and then solvating the system with water and ions to mimic physiological conditions. nih.govscispace.com The interactions between all atoms are governed by a force field, a set of parameters that define the potential energy of the system. Commonly used force fields for lipid simulations include CHARMM and OPLS-AA. scispace.comnih.govnih.govresearchgate.net
Research on mixed lipid bilayers containing various PAs has revealed significant insights into how these lipids influence membrane properties. For instance, simulations have shown that PAs can engage in specific interactions with neighboring lipids. While hydrogen bonding between the monoanionic form of PA and zwitterionic phosphatidylcholines (PCs) is not frequent, they primarily interact through electrostatic forces. helsinki.finih.gov The degree of unsaturation in the acyl chains of both the PA and the surrounding lipids plays a crucial role in these interactions, affecting the miscibility and packing of the lipids within the membrane. helsinki.finih.gov
One of the key findings from simulations of PA-containing bilayers is the impact on the structural parameters of the membrane. The presence of PAs can alter the area per lipid, membrane thickness, and the order of the lipid acyl chains. nih.gov Specifically, in mixed PC-PA bilayers, the acyl chains tend to be more ordered compared to pure PC systems. helsinki.finih.gov Furthermore, the small, negatively charged headgroup of PA can be located deeper within the membrane interface compared to the bulkier PC headgroups. helsinki.finih.gov This deeper positioning can modulate the accessibility of PA for binding to peripheral membrane proteins. helsinki.finih.gov
The choice of simulation parameters is critical for obtaining accurate results. The table below provides an example of typical parameters used in all-atom MD simulations of lipid bilayers.
| Parameter | Typical Value/Method | Significance |
|---|---|---|
| Force Field | CHARMM36, OPLS-AA | Defines the potential energy function for all atomic interactions, crucial for accuracy. nih.govnih.gov |
| System Composition | DOPA, POPC, Cholesterol, Water (e.g., TIP3P model), Ions (e.g., Na+, Cl-) | Mimics the biological environment of the cell membrane. sdu.dknih.gov |
| Ensemble | NPT (Isothermal-isobaric) | Maintains constant Number of particles, Pressure, and Temperature, reflecting physiological conditions. |
| Temperature | ~310 K (37 °C) | Simulates human body temperature. |
| Pressure | 1 bar | Represents atmospheric pressure. |
| Simulation Time | Nanoseconds (ns) to Microseconds (μs) | Determines the timescale of biological processes that can be observed. sdu.dk |
| Integration Timestep | 1-2 femtoseconds (fs) | The time interval for calculating forces and updating positions. sdu.dk |
These simulations provide a dynamic view of how this compound, with its unique conical shape and charged headgroup, can influence the local structure and properties of a cell membrane, thereby affecting membrane-associated processes. scispace.com
Docking Studies of Lipid-Protein Interactions
The function of this compound as a signaling lipid is intrinsically linked to its ability to bind to and modulate the activity of various proteins. While classical molecular docking is more commonly applied to rigid small molecules and protein active sites, the principles of identifying favorable binding interactions are also applied to understand how lipids like DOPA interact with proteins. These studies, often complemented by other experimental and computational techniques, elucidate the molecular basis of protein recruitment to and activation at the membrane surface.
Phosphatidic acid is known to interact with a diverse array of over 50 different proteins, a testament to its central role in cell signaling. nih.gov The interaction is often driven by a combination of electrostatic and hydrophobic forces. The negatively charged phosphate headgroup of DOPA is a key feature for attracting positively charged residues, such as lysine (B10760008) and arginine, found in specific PA-binding domains of proteins. nih.govelifesciences.org This initial electrostatic interaction is often followed by the insertion of hydrophobic residues from the protein into the membrane, which stabilizes the binding. nih.gov
Several proteins have been identified as specific interactors with phosphatidic acid, and their functions are directly modulated by this binding. The table below lists some examples of proteins that are known to interact with PA.
| Protein | Function | Significance of PA Interaction |
|---|---|---|
| Ups1/PRELID1 | Mitochondrial lipid transfer protein | Binds and transfers PA from the outer to the inner mitochondrial membrane, a crucial step in cardiolipin (B10847521) synthesis. elifesciences.org |
| Phospholipase D1 (PLD1) | Enzyme that produces PA | PA produced by PLD1 accumulates at sites of secretory vesicle docking and fusion, suggesting a role in regulating exocytosis. nih.gov |
| Syntaxin-1a (Syx1a) | SNARE protein involved in vesicle fusion | PA can stabilize clusters of Syx1a, which is essential for the docking of vesicles at the plasma membrane. nih.gov |
| DOCK2 (Dedicator of Cytokinesis 2) | Guanine nucleotide exchange factor | Recruited to the membrane by PA, leading to the activation of the small GTPase Rac. nih.gov |
| Son of Sevenless (SOS) | Guanine nucleotide exchange factor | Recruited to the membrane by PA, contributing to the activation of the small GTPase Ras. nih.gov |
Computational studies, including molecular dynamics simulations of protein-membrane systems, have provided further insights into these interactions. For instance, simulations have shown that the extraction of PA from a membrane by the lipid transfer protein Ups1 is energetically more favorable from curved regions of the membrane. elifesciences.org This suggests that the physical properties of the membrane, which can be influenced by DOPA itself, play a regulatory role in protein binding and function.
Furthermore, research on phospholipase D1 (PLD1) has shown that this enzyme, which is responsible for synthesizing PA, is present on vesicles. Following vesicle docking at the plasma membrane, there is a gradual increase in PA concentration at these sites. nih.gov This localized production of DOPA is thought to create a specific lipid environment that facilitates the recruitment and stabilization of the protein machinery required for vesicle fusion. nih.gov These findings highlight a sophisticated interplay where proteins control the localization of DOPA, and DOPA, in turn, influences the function and organization of other proteins.
Pathophysiological Relevance of 1,2 Dioleoyl Sn Glycero 3 Phosphate Dysregulation
Role in Cancer Biology and Progression
Altered lipid metabolism is a hallmark of cancer, providing the necessary building blocks for rapid cell division and generating signaling molecules that promote tumor growth. Phosphatidic acid sits at a crucial intersection of these processes.
Elevated levels of phosphatidic acid are a common feature in many cancers, driven by increased activity of enzymes like phospholipase D (PLD), which hydrolyzes phosphatidylcholine to generate PA. nih.govnih.gov This accumulation of PA is not merely a byproduct of altered metabolism but is a critical driver of tumorigenesis. nih.gov
Aberrant PA signaling contributes to cancer through several mechanisms:
Activation of Pro-Proliferative Pathways: PA acts as a lipid second messenger that directly binds to and activates key signaling proteins. One of the most critical targets is the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and proliferation. nih.gov PA generated by PLD is essential for mTOR activation by various growth factors and oncogenes. nih.gov Certain unsaturated forms of PA are known to activate mTORC1 signaling. acs.org
Suppression of Apoptosis: Elevated PLD activity and the resulting increase in PA levels provide potent survival signals that allow cancer cells to evade programmed cell death (apoptosis). nih.govnih.gov This suppression of apoptotic programs is a crucial step in tumor development. nih.gov
Promotion of Cell Migration and Invasion: PA has been shown to stimulate the migration of cancer cells. In non-small cell lung cancer cells, for instance, PA stimulates cell migration through an interaction with the lysophosphatidic acid receptor 1 (LPA1) and subsequent activation of MAP kinases. mdpi.comehu.es Since LPA is a metabolic derivative of PA, this highlights a key signaling axis promoting metastasis. mdpi.com Elevated PLD activity is associated with increased cancer cell invasion and the release of matrix metalloproteinases (MMPs) that degrade the extracellular matrix, facilitating tumor spread. nih.gov
| Signaling Pathway | Role in Oncogenesis | Reference |
| mTOR | Activation promotes cell growth, proliferation, and survival. PA is a key upstream activator. | nih.govacs.org |
| MAP Kinase (ERK, p38, JNK) | Activation by PA (via LPA1 receptor) stimulates cancer cell migration. | mdpi.comehu.es |
| JAK2/STAT3 | Pathway is involved in PA-stimulated lung adenocarcinoma cell migration. | mdpi.com |
The dysregulation of DOPA's precursor, glycerol-3-phosphate (G3P), is central to the metabolic reprogramming observed in cancer. amegroups.org G3P stands at the crossroads of glycolysis and lipid metabolism, pathways that are widely altered in cancer. amegroups.orgnih.gov The enzymes that regulate G3P levels, glycerol-3-phosphate dehydrogenases (GPD1 and GPD2), are abnormally modulated in cancer and can influence the availability of G3P for the synthesis of glycerophospholipids like DOPA, thereby impacting membrane formation and signaling. nih.gov
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells that plays a pivotal role in tumor progression. frontiersin.org Lipids are key components of the TME, influencing metastasis and immune responses. frontiersin.org PA and its derivative LPA are crucial signaling molecules within this environment. The ATX-LPA axis, in particular, is a significant contributor to tumor progression by inducing angiogenesis (the formation of new blood vessels), lymphangiogenesis, and fibrosis. nih.gov For example, LPA can stimulate the production of VEGF-C, a key factor in lymphangiogenesis, in prostate cancer cells. nih.gov
Involvement in Metabolic Disorders
As a central molecule in lipid synthesis, dysregulation of 1,2-Dioleoyl-sn-glycero-3-phosphate and related metabolic pathways is intrinsically linked to metabolic disorders characterized by aberrant lipid handling and signaling.
While direct studies on DOPA are limited, extensive research implicates its metabolic product, diacylglycerol (DAG), as a key mediator of lipid-induced insulin resistance. e-dmj.orgdovepress.com DOPA is the direct precursor to DAG in the triglyceride synthesis pathway. diabetesjournals.org The "DAG hypothesis" posits that in states of overnutrition, the accumulation of a specific stereoisomer, sn-1,2-DAG, in the plasma membranes of insulin-sensitive tissues like the liver and skeletal muscle leads to insulin resistance. e-dmj.orgjci.orgfrontiersin.org
The mechanism involves the following steps:
DAG Accumulation: Excess fatty acids lead to increased synthesis of DOPA and its subsequent conversion to sn-1,2-DAG.
PKC Activation: Membrane-associated DAG activates novel protein kinase C (PKC) isoforms, particularly PKCε in the liver and PKCθ in skeletal muscle. dovepress.comjci.org
Inhibition of Insulin Signaling: Activated PKC isoforms phosphorylate the insulin receptor and its downstream substrates (like IRS-1) on serine residues. dovepress.comfrontiersin.org This phosphorylation event inhibits the receptor's normal tyrosine kinase activity, blunting the entire downstream insulin signaling cascade and leading to reduced glucose uptake. dovepress.comjci.org
Furthermore, studies have shown that specific molecular species of PA can directly contribute to hyperglycemia by increasing the expression of key gluconeogenic enzymes in the liver, thereby enhancing hepatic glucose production. nih.gov The enzyme that converts PA to DAG, Lipin 1, is also critical; mice lacking this enzyme in their adipocytes develop insulin resistance when fed a high-fat diet, highlighting the importance of proper PA metabolism in maintaining systemic insulin sensitivity. diabetesjournals.org
| Molecule/Pathway | Role in Insulin Resistance | Reference |
| sn-1,2-Diacylglycerol (DAG) | Accumulates in membranes and activates PKC. | e-dmj.orgjci.orgfrontiersin.org |
| Protein Kinase C (PKC) ε/θ | Activated by DAG; phosphorylates and inhibits the insulin receptor and its substrates. | dovepress.comjci.org |
| Phosphatidic Acid (PA) | Certain species can directly increase hepatic glucose production. | nih.gov |
| Lipin 1 | Converts PA to DAG; its deficiency in adipocytes impairs lipid storage and causes insulin resistance. | diabetesjournals.org |
Lipid storage diseases, or lipidoses, are a group of inherited metabolic disorders where harmful amounts of fatty materials accumulate in cells and tissues. mpi-cbg.de These diseases are often caused by defects in the lysosomal enzymes responsible for breaking down complex lipids. mpi-cbg.de
Phosphatidic acid is a key acidic phospholipid found in the lysosomal membrane. nih.gov Its proper metabolism is crucial for lysosomal function. Research has shown that PA is essential for mediating the targeting of the pro-apoptotic protein tBid to the lysosome, where it can induce lysosomal membrane permeabilization (LMP), a step in programmed cell death. nih.gov Dysregulation of PA levels or metabolism could therefore impact lysosomal stability and the clearance of cellular debris. In many lipidoses, the primary accumulation of one substrate leads to a secondary accumulation of other lipids, causing a cellular "traffic jam" that further impairs lysosomal function. mpi-cbg.de
Contribution to Neurodegenerative Conditions
The role of lipid signaling in neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD) is an area of intense investigation. While much of the focus has been on sphingolipids and lysophosphatidic acid (LPA), evidence is emerging for the involvement of phosphatidic acid. mdpi.commdpi.comnih.gov
Dysregulation of LPA signaling, which is metabolically downstream of PA, has been linked to AD pathogenesis, including neuroinflammation and neuronal degeneration. mdpi.commdpi.com Some studies on AD brains have noted a trend toward decreased levels of PA, although the findings were not as significant as for other phospholipids (B1166683) like phosphatidylcholine. nih.gov
More direct and compelling evidence comes from research on Parkinson's disease. PD is characterized by the aggregation of the protein α-synuclein into toxic fibrils. acs.org A recent study demonstrated that large unilamellar vesicles (LUVs) composed of phosphatidic acid can significantly reduce the toxicity of pre-formed α-synuclein fibrils. acs.org This suggests that PA, and by extension DOPA as a major PA species, may play a modulatory or even neuroprotective role by interacting with and neutralizing toxic protein aggregates. This finding indicates that the accumulation of anionic phospholipids like PA in aging cells could be a physiological response to mitigate the toxicity of amyloid proteins. acs.org
Impact on Neuronal Signaling and Synaptic Plasticity
Dysregulation of this compound, a key phosphatidic acid (PA), profoundly impacts the central nervous system by altering fundamental processes of neuronal signaling and synaptic plasticity. PA acts as a crucial lipid second messenger, modulating the localization and activity of numerous proteins essential for synaptic function. frontiersin.orgnih.gov It plays a significant role in the synaptic vesicle cycle, a tightly regulated series of steps involving the exo- and endocytosis of vesicles that is fundamental to neurotransmission. nih.gov The fusogenic properties of PA, derived from its unique molecular shape, are thought to alter membrane architecture to facilitate the membrane fusion and fission events critical for this cycle. nih.gov
Alterations in PA metabolism have been directly linked to the pathophysiology of certain neurological disorders. For instance, imbalances in PA levels are associated with neurodevelopmental conditions like Fragile-X syndrome, where it affects long-term potentiation (LTP) and long-term depression (LTD), key mechanisms of synaptic plasticity. frontiersin.org Furthermore, research has demonstrated a direct and potent interaction between this compound and α-synuclein, the protein centrally implicated in Parkinson's disease. nih.gov DOPA not only binds strongly to α-synuclein but also markedly accelerates its aggregation and the formation of proteinase K-resistant multimers, highlighting a direct molecular link between the dysregulation of this specific lipid and the progression of neurodegenerative pathology. nih.gov
Table 1: Research Findings on DOPA/PA in Neuronal Function
| Finding | Implication in Neuronal Signaling/Plasticity | Reference |
|---|---|---|
| PA is a key lipid second messenger in neurons. | Modulates protein activity and localization for synaptic function. | frontiersin.orgnih.gov |
| PA is involved in the synaptic vesicle cycle. | Regulates neurotransmitter release and recycling through membrane fusion/fission. | nih.gov |
| Altered PA levels are linked to Fragile-X syndrome. | Affects synaptic plasticity mechanisms like LTP and LTD. | frontiersin.org |
Role in Neuroinflammation Mechanisms
While direct evidence for the role of this compound in neuroinflammation is still emerging, its position as a central precursor to other signaling lipids strongly suggests its involvement. Phosphatidic acid (PA) is a building block for phosphoinositides, such as phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), which are known regulators of microglial function. frontiersin.org Microglia are the primary immune cells of the brain, and their activity is central to neuroinflammatory processes.
Signaling pathways downstream of phosphoinositide metabolism, such as the Phosphoinositide 3-kinase (PI3K)/Akt pathway, are crucial for initiating the neuroinflammatory response by microglia. frontiersin.org Given that the availability of PA is rate-limiting for the synthesis of these downstream lipids, any dysregulation in DOPA levels could logically impact the signaling cascades that govern microglial activation and the subsequent inflammatory response. Lipid dysregulation is increasingly recognized as a significant factor in the pathology of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS), which often feature a prominent neuroinflammatory component. mdpi.com Therefore, while not yet fully elucidated, the role of DOPA in neuroinflammation is an area of active investigation, with its metabolic position pointing to a potentially significant, albeit indirect, influence.
Role in Inflammatory and Immune Responses
Modulation of Inflammatory Mediators and Cytokine Production
Dysregulation of this compound has a direct and potent impact on inflammatory responses, primarily by modulating the production of key inflammatory mediators and cytokines. As a key species of phosphatidic acid (PA), it is recognized as an essential regulator of the inflammatory cascade. nih.gov Studies utilizing macrophage cell lines have demonstrated that stimulation with PA leads to a significant increase in the secretion of major proinflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). nih.govresearchgate.net
This effect is not limited to cell culture models; in vivo administration of PA to mice has been shown to elevate serum levels of these same cytokines, confirming its role as a systemic inflammatory modulator. nih.gov The mechanism appears to involve the activation of the Akt-mTOR-p70 S6 kinase 1 pathway, which is required for the induction of these inflammatory mediators. nih.gov In addition to cytokines, PA also stimulates the production of other inflammatory molecules such as nitric oxide and prostaglandin E2 by macrophages. nih.gov These findings establish that an overabundance or dysregulated production of DOPA can fuel inflammatory responses by directly triggering the release of a broad array of potent signaling molecules from immune cells.
Table 2: Effect of Phosphatidic Acid on Inflammatory Mediator Production
| Mediator | Effect of PA Stimulation | Immune Cell Source | Reference |
|---|---|---|---|
| TNF-α | Increased Secretion | Macrophages | nih.govresearchgate.net |
| IL-1β | Increased Secretion | Macrophages | nih.govresearchgate.net |
| IL-6 | Increased Secretion | Macrophages | nih.govresearchgate.net |
| Nitric Oxide | Increased Production | Macrophages | nih.gov |
Influence on Immune Cell Activation and Trafficking
Beyond stimulating the release of inflammatory molecules, this compound dysregulation directly influences the activation state of various immune cells. Macrophages, which are pivotal effector cells in the innate immune system, are robustly activated by phosphatidic acid (PA). nih.gov This activation is a prerequisite for their production of cytokines and their central role in orchestrating the broader inflammatory response.
The influence of PA extends to the adaptive immune system as well. Research in the context of the autoimmune disease lupus has shown that PA promotes the generation of a specific subset of T cells known as Interleukin-17A (IL-17A) producing double-negative T cells. researchgate.net This effect is mediated through the enhancement of mTORC1 signaling, a key metabolic pathway that governs cell growth and proliferation. researchgate.net This demonstrates that PA can selectively influence the differentiation and function of specific lymphocyte populations, thereby shaping the nature of an adaptive immune response. The metabolic pathways related to the glycerol-3-phosphate backbone of DOPA are also critical, as enzymes like GPD2 have been shown to regulate macrophage inflammatory responses, linking cellular metabolism directly to immune activation. nih.gov
This compound in Host-Pathogen Interactions
Role in Viral Replication and Assembly Mechanisms
One of the most striking pathophysiological roles of this compound dysregulation is its exploitation by a wide range of viruses to facilitate their replication and assembly. As a key phosphatidic acid (PA), this lipid is a critical host factor for numerous positive-strand RNA viruses, including significant human pathogens like Hepatitis C virus (HCV) and SARS-CoV-2. researchgate.netnih.govbiorxiv.org These viruses remodel host cell membranes to create specialized structures called double-membrane vesicles (DMVs), which serve as protected sites, or "replication organelles," for viral RNA synthesis. researchgate.netnews-medical.net
The biogenesis of these DMVs is critically dependent on the availability of PA. nih.govbiorxiv.org The unique biophysical properties of PA, specifically its cone shape and negatively charged headgroup, are thought to induce the high membrane curvature required to form these vesicular structures. news-medical.net Studies have shown that viral proteins can recruit the host enzymes responsible for PA synthesis to the sites of replication, leading to a localized accumulation of PA that drives DMV formation. researchgate.netbiorxiv.org Consequently, inhibiting the synthesis of PA has been shown to impair the formation of these replication organelles and suppress the replication of both HCV and SARS-CoV-2. researchgate.netnih.gov Conversely, conditions that lead to an accumulation of PA and other phospholipids can significantly enhance viral replication. nih.gov This critical role in the life cycle of multiple pathogenic viruses identifies the metabolic pathways of DOPA as a potential target for broad-spectrum antiviral therapies. nih.gov
Table 3: Role of Phosphatidic Acid in Viral Replication
| Virus Family/Species | Role of Phosphatidic Acid (PA) | Mechanism | Reference |
|---|---|---|---|
| Flaviviridae (Hepatitis C Virus) | Essential for replication organelle formation. | Drives biogenesis of double-membrane vesicles (DMVs). | researchgate.netnih.govbiorxiv.org |
| Coronaviridae (SARS-CoV-2) | Essential for replication organelle formation. | Drives biogenesis of double-membrane vesicles (DMVs). | researchgate.netnih.govbiorxiv.org |
| Bromoviridae (Brome Mosaic Virus) | Availability enhances replication. | Increased phospholipids support formation of more viral replication complexes. | nih.gov |
| Nodaviridae (Flock House Virus) | Polymerase binds to anionic lipids for membrane association. | Facilitates assembly of the viral RNA replication complex. | nih.gov |
Bacterial Biofilm Formation and Persistence
The dysregulation of this compound, a specific molecular species of phosphatidic acid (PA), is increasingly recognized for its potential role in the complex processes of bacterial biofilm formation and the persistence of infections. While direct research on this particular phospholipid is still emerging, its constituent parts—a phosphatidic acid backbone and two oleic acid acyl chains—provide significant insights into its pathophysiological relevance in bacterial communities.
Research on Porphyromonas gingivalis, a key pathogen in periodontal disease, has demonstrated that oleic acid can inhibit the early stages of biofilm formation. e-century.us When bacteria were exposed to oleic acid before biofilm establishment, adhesion was significantly reduced. e-century.us This suggests that the controlled incorporation or release of oleic acid from phospholipids like this compound could be a mechanism by which bacteria regulate their attachment to surfaces.
Furthermore, the metabolic state of bacteria is closely linked to persistence, a phenomenon where a subpopulation of bacteria survives antibiotic treatment. asm.org Phospholipid metabolism, and by extension the availability of precursors like phosphatidic acid, is central to bacterial stress adaptation. asm.org Dysregulation of PA synthesis or turnover could therefore impact the formation of persister cells within a biofilm, contributing to the recalcitrance of chronic infections to antimicrobial therapy.
The table below summarizes key research findings related to the components of this compound and their relevance to bacterial biofilm formation and persistence.
| Component | Research Finding | Implication for Biofilm/Persistence | Reference |
| Phosphatidic Acid | Central precursor for all bacterial phospholipids. | Essential for membrane synthesis and adaptation. | nih.govnih.gov |
| Phosphatidic Acid | Alterations in levels can affect membrane stability. | Dysregulation may trigger stress responses leading to persistence. | asm.org |
| Oleic Acid | Inhibits initial stages of biofilm formation in P. gingivalis. | Potential role in regulating bacterial adhesion. | e-century.us |
| Unsaturated Fatty Acids | Contribute to membrane fluidity. | May be important for localized membrane functions within the biofilm. | nih.gov |
| Overall Lipid Composition | Changes in fatty acid saturation occur during biofilm development. | Adaptation of membrane properties is a key feature of the biofilm lifestyle. | nih.govnih.gov |
Future Directions and Emerging Research Avenues for 1,2 Dioleoyl Sn Glycero 3 Phosphate Research
Discovery of Unexplored Metabolic Pathways and Intermediates
While the central pathways of DOPA metabolism are established, the full extent of its metabolic network remains to be charted. Future research will likely focus on identifying novel metabolic routes and the intermediates involved. For instance, studies in plants have shown that glycerol-3-phosphate (Gly-3-P), a precursor to DOPA, can influence the balance between different glycerolipid synthesis pathways. nih.govpsu.edu Overexpression of a feedback-resistant Gly-3-P dehydrogenase in Arabidopsis led to increased Gly-3-P levels in both the cytosol and chloroplasts, altering fatty acid flux and the expression of genes involved in lipid metabolism. nih.govpsu.edu This suggests that fluctuations in DOPA precursors can reroute lipid metabolism, a phenomenon that warrants further investigation in mammalian systems. The development of novel inhibitors for enzymes like mitochondrial sn-glycerol 3-phosphate dehydrogenase will be crucial in dissecting these compensatory metabolic pathways. plos.org
Elucidation of Novel Protein Partners and Signaling Interactions
DOPA's function as a signaling molecule is mediated through its direct interaction with proteins. Identifying the complete interactome of DOPA is a critical next step. The human LPIN1 gene, for example, encodes for the protein lipin 1, which exhibits phosphatidate phosphatase activity and is crucial for processing phosphatidic acid. ebi.ac.uk Characterization of different isoforms of this enzyme has revealed that their activity is dependent on the phosphatidic acid substrate and requires at least one unsaturated fatty acyl chain for maximal function. ebi.ac.uk Future studies will likely employ advanced proteomic techniques to capture both stable and transient protein-DOPA interactions under various cellular conditions. Understanding how DOPA binding modulates the structure and function of these protein partners will provide mechanistic insights into its signaling roles.
Development of Advanced Chemical Probes for In Vivo DOPA Analysis
A significant hurdle in lipid research is the ability to visualize and quantify specific lipid species within a living cell. The development of advanced chemical probes for DOPA is a key area for future innovation. These probes could be fluorescently tagged DOPA analogs or molecules that specifically bind to DOPA, allowing for real-time imaging of its subcellular localization and dynamics. The synthesis of radiolabeled DOPA analogs, such as 1,2-dioleoyl-sn-[3-3H]glycero-3-phospho(1-rac-glycerol) and 1,2-dioleoyl-sn-[2-3H]glycero-3-phosphoserine, has already provided valuable tools for tracing its metabolic fate. nih.govresearchgate.net Future efforts will likely focus on creating probes that are more photostable, have higher specificity, and can be used in living organisms to study DOPA dynamics in physiological and pathological contexts.
Integration of Multi-Omics Data for Systems-Level Understanding of Lipid Homeostasis
To fully comprehend the role of DOPA, a systems-level approach is necessary. This involves integrating data from various "omics" platforms, including genomics, transcriptomics, proteomics, and lipidomics. nih.govrsc.org By combining these datasets, researchers can construct comprehensive models of how DOPA influences and is influenced by other cellular components. For example, multi-omics studies in pancreatic cancer have revealed that a favorable prognosis is associated with enzymes involved in complex lipid biosynthesis, while an unfavorable prognosis is linked to altered metabolic pathways. nih.gov The integration of multi-omics data allows for the identification of molecular patterns and regulatory networks associated with diseases, providing a holistic view of DOPA's role in maintaining lipid homeostasis and its dysregulation in disease. nih.govrsc.org
Single-Cell and Spatially Resolved Studies of DOPA Dynamics
Cellular processes are inherently heterogeneous, and cell-to-cell variability in lipid metabolism is an emerging area of interest. Future research will increasingly utilize single-cell analysis techniques to investigate DOPA dynamics at an unprecedented resolution. For instance, live single-cell imaging in plants has revealed that transcriptional responses to phosphate (B84403), a key component of DOPA, occur with rapid kinetics and significant heterogeneity between neighboring cells. nih.gov Applying similar single-cell RNA imaging and other spatially resolved transcriptomic and metabolomic methods to mammalian systems will allow researchers to observe how DOPA levels and localization change in individual cells in response to various stimuli or during disease progression. This will provide a deeper understanding of the nuanced roles of DOPA in complex biological systems.
Q & A
Basic: What are the established methods for synthesizing high-purity 1,2-Dioleoyl-sn-glycero-3-phosphate?
Methodological Answer:
Synthesis typically involves esterification of sn-glycero-3-phosphate with oleoyl chloride under controlled anhydrous conditions. Purification steps include silica gel chromatography and recrystallization in ethanol/water mixtures to achieve >99% purity . Critical parameters include maintaining nitrogen atmospheres to prevent oxidation and using molecular sieves to eliminate residual moisture. Analytical validation via TLC (Rf = 0.45 in chloroform:methanol:acetic acid, 65:25:10) and HPLC (C18 column, UV detection at 205 nm) ensures lipid integrity .
Basic: What are optimal storage conditions to maintain DOPA stability?
Methodological Answer:
Store lyophilized DOPA at -20°C in inert gas-purged vials for up to 3 years. In solvent (e.g., chloroform:methanol, 2:1), stability is reduced to 6 months at -20°C or 1 month at 4°C. Avoid freeze-thaw cycles, as repeated phase transitions degrade acyl chains . For long-term experiments, aliquot stock solutions under argon to minimize hydrolysis.
Basic: How does DOPA solubility vary across solvents, and what formulations are suitable for in vivo studies?
Methodological Answer:
DOPA is soluble in DMSO (~10 mg/mL, 13.83 mM) and chloroform:methanol mixtures. For in vivo delivery, use:
- Intravenous: 5% dextrose with 0.01% Tween-80 (pH 7.4, sterile-filtered).
- Oral: Lipid-based emulsions (e.g., 10% soybean oil, 1% lecithin).
Adjust osmolarity to 300 mOsm/kg and validate colloidal stability via dynamic light scattering (DLS) .
Advanced: How does DOPA enhance liposome stability in cationic lipid mixtures?
Methodological Answer:
DOPA’s anionic headgroup electrostatically interacts with cationic lipids (e.g., DOTAP), reducing surface charge repulsion and improving bilayer packing. Optimize molar ratios (e.g., DOPA:DOTAP = 1:4) using ζ-potential measurements. Fluorescence quenching assays with diphenylhexatriene (DPH) confirm membrane rigidity, while cryo-EM validates lamellar phase integrity .
Advanced: How to resolve contradictory data on DOPA’s phase behavior in mixed lipid systems?
Methodological Answer:
Discrepancies in phase transition temperatures (Tm) arise from hydration levels and ion concentrations. For example, in 150 mM NaCl, DOPA’s Tm shifts from -20°C to +5°C due to sodium counterion binding. Use differential scanning calorimetry (DSC) at 1°C/min heating rates and molecular dynamics simulations (e.g., CHARMM36 forcefield) to model ion-lipid interactions .
Advanced: What mechanisms underlie DOPA’s role in enhancing zoledronate (Zol) delivery in tumor models?
Methodological Answer:
DOPA forms Zol-Ca nanocomplexes (10–100 nm) via calcium phosphate co-precipitation, increasing Zol’s hydrophobicity and tumor retention. Validate using ICP-MS for calcium content and intravital imaging for biodistribution. In murine xenografts, 2 mg/kg DOPA-Zol reduces bone resorption markers (CTX-I) by 60% vs. free Zol .
Basic: What protocols ensure reproducible DOPA-containing liposome preparation?
Methodological Answer:
Use the thin-film hydration method:
Dissolve DOPA and cholesterol (55:45 molar ratio) in chloroform.
Rotary-evaporate to form a lipid film.
Hydrate with PBS (pH 7.4, 60°C) and extrude through 100 nm polycarbonate membranes.
Characterize size (DLS: 110 ± 15 nm PDI <0.2) and encapsulation efficiency (e.g., 85% for calcein) .
Advanced: How does DOPA modulate membrane fluidity in lipid rafts?
Methodological Answer:
In raft-mimicking mixtures (DOPA:cholesterol:sphingomyelin = 2:3:1), DOPA increases lateral mobility (FRAP recovery time ~30 sec vs. 120 sec in saturated lipid systems). Use Laurdan generalized polarization (GP ≥0.3) to detect liquid-ordered domains and neutron scattering to quantify bilayer thickness (∼4.5 nm) .
Basic: Which analytical techniques are critical for assessing DOPA purity and degradation?
Methodological Answer:
- TLC: Compare Rf values against PA standards in chloroform:methanol:acetic acid (65:25:10).
- HPLC-MS: Use a C8 column (5 µm, 4.6 × 150 mm) with ESI-MS in negative mode (m/z 699.5 [M-Na]⁻).
- Phosphorus assay: Detect inorganic phosphate via ammonium molybdate reaction (λ = 820 nm) .
Advanced: What experimental approaches elucidate DOPA’s role in phosphatidic acid (PA) signaling pathways?
Methodological Answer:
Radiolabeled [³²P]-DOPA tracks PA conversion to diacylglycerol (DAG) by phospholipase D (PLD). In HEK293 cells, 10 µM DOPA increases mTORC1 activity (p-S6K1 Thr389) by 2.5-fold. Inhibitor studies (e.g., FIPI for PLD) and lipidomics (LC-MS/MS) map PA-protein interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
